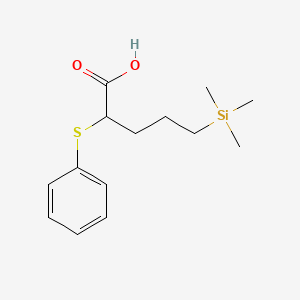
2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid is an organic compound that features both a phenylsulfanyl group and a trimethylsilyl group attached to a pentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of high-purity 2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylsulfanyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pentanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid depends on its specific application. In general, the phenylsulfanyl group can interact with various molecular targets through sulfur-based chemistry, while the trimethylsilyl group can influence the compound’s reactivity and stability. The pathways involved may include interactions with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Phenylsulfanyl)pentanoic acid: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
5-(Trimethylsilyl)pentanoic acid:
Uniqueness
2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid is unique due to the presence of both the phenylsulfanyl and trimethylsilyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the possibility of diverse applications in various fields.
Eigenschaften
CAS-Nummer |
88729-71-9 |
|---|---|
Molekularformel |
C14H22O2SSi |
Molekulargewicht |
282.48 g/mol |
IUPAC-Name |
2-phenylsulfanyl-5-trimethylsilylpentanoic acid |
InChI |
InChI=1S/C14H22O2SSi/c1-18(2,3)11-7-10-13(14(15)16)17-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
MDZNIEZJBGFSLK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCCC(C(=O)O)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















